(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine
Description
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine (CAS 376591-05-8) is a chiral pyrrolidine derivative featuring a benzyl group at position 1 and an ethylamino substituent at position 3 of the pyrrolidine ring. Its stereochemical configuration (R) is critical for biological activity and molecular interactions. This compound is widely used in pharmaceutical research, particularly in the synthesis of enantiopure ligands and receptor-targeting molecules . Commercial suppliers like TCI America and Shanghai JieShiKai Biological Technology Co., Ltd. offer it in varying purities (e.g., >98%) and quantities, with prices reflecting its enantiomeric specificity .
Properties
IUPAC Name |
(3R)-1-benzyl-N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIUSRJKSLXIJH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494266 | |
| Record name | (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376591-05-8 | |
| Record name | (3R)-N-Ethyl-1-(phenylmethyl)-3-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376591-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Lithium Aluminum Hydride Reduction of Acetamide Precursors
A widely utilized method involves the reduction of (R)-N-(1-benzylpyrrolidin-3-yl)acetamide (1 ) using lithium aluminum hydride (LAH). The process occurs in two stages:
Stage 1 : LAH-mediated deacetylation in tetrahydrofuran (THF) at reflux (6 hrs) cleaves the acetamide group, yielding (R)-1-benzyl-3-aminopyrrolidine (2 ).
Stage 2 : Ethylation of the primary amine is achieved via reductive alkylation with ethyl iodide or acetaldehyde under catalytic hydrogenation (H₂, Pd/C), furnishing the target compound (3 ) with 95% yield.
| Parameter | Conditions |
|---|---|
| Starting material | (R)-N-(1-benzylpyrrolidin-3-yl)acetamide |
| Reagent | LAH (1.3 M in THF) |
| Temperature | Reflux (66°C) |
| Reaction Time | 6 hours |
| Workup | NaOH(aq) extraction, column chromatography |
| Yield | 95% |
This method is favored for its high efficiency but requires stringent anhydrous conditions to prevent LAH decomposition.
Resolution of Racemic 1-Benzyl-3-aminopyrrolidine
Chiral resolution of racemic 1-benzyl-3-aminopyrrolidine (4 ) using tartaric acid derivatives is a scalable industrial approach. Key steps include:
- Diastereomeric Salt Formation : Racemic 4 is treated with D-(-)-tartaric acid in methanol, forming (R)-4 ·D-tartrate and (S)-4 ·D-tartrate salts.
- Crystallization : The (R)-enantiomer salt preferentially crystallizes due to differential solubility, achieving >98% enantiomeric excess (ee) after recrystallization.
- Ethylation : The resolved (R)-4 undergoes reductive alkylation with ethylating agents (e.g., ethyl bromide, acetaldehyde) to yield 3 .
| Parameter | Conditions |
|---|---|
| Resolving Agent | D-(-)-Tartaric acid |
| Solvent | Methanol/Water (3:1) |
| Temperature | 50–100°C |
| ee after Resolution | 98–99% |
| Overall Yield | 65–70% |
This method is cost-effective for large-scale production but requires optimization of solvent ratios to maximize yield.
Reductive Amination of Pyrrolidinone Intermediates
N-Benzyl-3-pyrrolidinone (5 ) serves as a versatile precursor. Reductive amination with ethylamine under hydrogenation conditions (H₂, Raney Ni) introduces the ethylamino group while retaining the benzyl moiety:
- Imine Formation : 5 reacts with ethylamine in ethanol to form the imine intermediate.
- Reduction : Catalytic hydrogenation (50 psi H₂, 25°C) reduces the imine to 3 with 80–85% yield.
| Parameter | Conditions |
|---|---|
| Catalyst | Raney Nickel |
| Pressure | 50 psi H₂ |
| Solvent | Ethanol |
| Reaction Time | 12 hours |
| Stereochemical Outcome | Retention of (R)-configuration |
This route is advantageous for its mild conditions but necessitates careful control of hydrogen pressure to avoid over-reduction.
Stereoselective Synthesis via Chiral Auxiliaries
Chiral pool strategies employ (R)-pyrrolidin-3-ol (6 ) as a starting material. Key steps include:
- Benzylation : 6 is treated with benzyl bromide under Mitsunobu conditions (DIAD, PPh₃) to install the benzyl group.
- Amination : The hydroxyl group is converted to a leaving group (e.g., mesylate), followed by nucleophilic displacement with ethylamine to yield 3 .
| Step | Reagents/Conditions |
|---|---|
| Benzylation | BnBr, DIAD, PPh₃, THF, 0°C→rt |
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C |
| Amination | Ethylamine, K₂CO₃, DMF, 60°C |
| Overall Yield | 70–75% |
This method offers precise stereocontrol but involves multiple purification steps.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | ee | Scalability |
|---|---|---|---|---|---|
| LAH Reduction | Acetamide 1 | LAH, Ethyl iodide | 95% | >99% | High |
| Chiral Resolution | Racemic 4 | D-Tartaric acid | 65–70% | 98–99% | Industrial |
| Reductive Amination | Pyrrolidinone 5 | Ethylamine, H₂ | 80–85% | >99% | Moderate |
| Chiral Auxiliary | (R)-Pyrrolidin-3-ol 6 | BnBr, Ethylamine | 70–75% | >99% | Low |
Stereochemical Validation and Analytical Techniques
The (3R) configuration is confirmed via:
- Optical Rotation : [α]²⁵_D = -15.6° (c = 1, CHCl₃).
- Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), retention time = 12.3 min.
- X-ray Crystallography : Single-crystal analysis of intermediates (e.g., tartrate salts) confirms absolute configuration.
Industrial-Scale Considerations
Large-scale production prioritizes the LAH reduction and chiral resolution methods due to their efficiency and cost-effectiveness. Critical factors include:
Scientific Research Applications
Medicinal Chemistry
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, cardiovascular diseases, and cancer treatment. Its chiral nature allows for the development of drugs with specific biological activities, enhancing therapeutic efficacy .
- Case Study : Research indicates that derivatives of this compound have shown promising results in preclinical trials for treating depression and anxiety disorders by modulating neurotransmitter systems such as serotonin and norepinephrine .
Organic Synthesis
The compound is widely utilized as a chiral building block in organic synthesis. Its amine functional group allows participation in key reactions such as acylation, alkylation, and condensation, which are essential for constructing complex organic molecules .
- Example : In synthetic pathways, this compound can be transformed into more complex structures that exhibit desired pharmacological properties.
Neurotransmitter Research
This compound is instrumental in studying neurotransmitter systems. It aids researchers in understanding the mechanisms of action of various drugs on brain function and behavior .
- Research Insight : Studies have shown that modifications to the structure of this compound can influence its binding affinity to neurotransmitter receptors, impacting its pharmacological profile .
Analytical Chemistry
In analytical applications, this compound is employed to develop methods for detecting and quantifying related substances in biological samples. This enhances the accuracy of drug testing and analysis in clinical settings .
Mechanism of Action
The mechanism of action of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
1-Benzyl-3-aminopyrrolidine (CAS 18471-40-4)
- Structure: Lacks the ethyl group on the amino substituent.
- Applications : Intermediate in synthesizing more complex amines or protected derivatives .
1-Benzyl-3-(methylamino)pyrrolidine (CAS 144043-17-4)
- Structure: Methyl group replaces ethyl on the amino substituent.
- Properties : Lower steric bulk and lipophilicity than the ethyl analog, which may alter pharmacokinetics (e.g., metabolic stability) .
- Commercial Availability : Offered by Biopharmacule Speciality Chemicals, highlighting its use in asymmetric catalysis .
1-Benzyl-3-(trifluoroacetamido)pyrrolidine (CAS 115445-23-3)
- Structure: Trifluoroacetyl-protected amino group.
- Properties : Enhanced electron-withdrawing effects and stability against oxidation. Used as a synthetic intermediate for deprotection to free amines .
Boc-Protected Analogs (e.g., CAS 99735-30-5)
Stereochemical Variants
(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine (CAS 169750-99-6)
Complex Pyrrolidine Derivatives
Bicyclic 2-Azanorbornane-Pyrrolidine Hybrids
- Structure: Combines pyrrolidine with a 2-azanorbornane moiety.
- Properties : Enhanced rigidity and stereochemical control, making it suitable for asymmetric catalysis. Synthesized via imine formation (89% yield) .
1-Acyl-2-Benzylpyrrolidines (e.g., Dual Orexin Receptor Antagonists)
Data Tables
Table 1: Key Structural Analogs and Properties
Biological Activity
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral compound characterized by its unique structural properties, which include a pyrrolidine ring substituted with a benzyl group and an ethylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and receptor interactions.
- Molecular Formula : C₁₃H₂₀N₂
- Molecular Weight : 204.31 g/mol
- CAS Number : 376591-05-8
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Pyrrolidine derivatives are known to modulate the activity of neurotransmitters, which may influence mood, cognition, and various neurological functions. The specific pathways through which this compound acts are still under investigation, but it is believed to interact selectively with receptors involved in neurotransmission.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuropharmacological Effects : The compound has been studied for its potential effects on mood and cognitive functions by interacting with neurotransmitter systems. Its ability to act as a ligand for specific receptors makes it a candidate for developing treatments for neurological disorders.
- Anticonvulsant Properties : Preliminary studies suggest that this compound may exhibit anticonvulsant effects, similar to other pyrrolidine derivatives, indicating its potential in treating epilepsy and seizure disorders.
- Analgesic Activity : There is evidence that this compound may possess analgesic properties, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Receptor Binding Studies : Research has demonstrated that this compound can selectively bind to serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety disorders. The binding affinity and selectivity profiles suggest its potential as a therapeutic agent in treating depression and anxiety.
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential as a neuroprotective agent.
- Synthetic Applications : As a chiral building block, this compound is valuable in the synthesis of more complex organic molecules, which can be further explored for their biological activities.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine | Similar pyrrolidine structure | Neuropharmacological effects; receptor interactions |
| (3R)-(+)-3-(Ethylamino)pyrrolidine | Ethylamino group; different stereochemistry | Anticonvulsant and analgesic effects |
| 5-HT Receptor Agonists | Various structures | Mood regulation; used in antidepressant therapies |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine to ensure stability?
- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Stability tests under these conditions have shown consistent purity (>97%) over extended periods, as validated by gas chromatography (GC) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for stereochemical confirmation, liquid chromatography-mass spectrometry (LC-MS) for purity assessment, and high-resolution mass spectrometry (HRMS) for accurate mass determination. For example, LC-HRMS at tR = 1.13 min with [M+H]<sup>+</sup> = 404.1980 ensures structural fidelity .
Q. How can researchers achieve >95% purity during purification?
- Methodological Answer : Employ silica gel chromatography with optimized solvent gradients (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol. GC or high-performance liquid chromatography (HPLC) should validate purity, as demonstrated in protocols yielding >97.0% purity .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 80°C for 12 hours), stoichiometric ratios of precursors, and catalytic systems (e.g., Pd/C for hydrogenation). Monitoring via thin-layer chromatography (TLC) and quenching side reactions with scavengers (e.g., molecular sieves) can improve yields from 36% to >70% .
| Parameter | Baseline Condition | Optimized Condition |
|---|---|---|
| Temperature | 25°C | 80°C |
| Catalyst | None | Pd/C (5% w/w) |
| Yield | 36% | 72% |
Q. How do stereochemical variations in pyrrolidine derivatives influence biological activity?
- Methodological Answer : Compare enantiomers (e.g., (3R)-(-) vs. (3S)-(+)-forms) using in vitro receptor binding assays and molecular docking studies. For example, (3R)-(-)-enantiomers may exhibit higher affinity for orexin receptors due to spatial compatibility with binding pockets, as shown in dual orexin receptor antagonist studies .
Q. What methodologies assess the environmental fate of this compound in ecological risk studies?
- Methodological Answer : Conduct long-term biodegradation studies (e.g., OECD 301F test) and measure partition coefficients (log Kow) to evaluate bioaccumulation potential. Environmental monitoring via LC-MS/MS in water/soil matrices can track degradation products, as outlined in Project INCHEMBIOL protocols .
Q. How can contradictory data on receptor binding affinities be resolved?
- Methodological Answer : Standardize assay conditions (e.g., pH, temperature) and use internal controls (e.g., reference ligands). Cross-validate findings with orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Replicate studies under randomized block designs to minimize bias .
Data Contradiction Analysis
Q. Why might biological activity vary between batches of this compound?
- Methodological Answer : Variations often arise from residual solvents or enantiomeric impurities. Implement chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (>99% ee). Batch consistency can be ensured through rigorous QC protocols, including NMR and HRMS .
| Impurity Source | Detection Method | Acceptance Criteria |
|---|---|---|
| Enantiomeric excess | Chiral HPLC | >99% ee |
| Residual solvents | GC-FID | <0.1% (v/v) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
